Nonadeca-7,10,13-trien-2-ol
Description
Structure
3D Structure
Properties
CAS No. |
60187-72-6 |
|---|---|
Molecular Formula |
C19H34O |
Molecular Weight |
278.5 g/mol |
IUPAC Name |
nonadeca-7,10,13-trien-2-ol |
InChI |
InChI=1S/C19H34O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20/h7-8,10-11,13-14,19-20H,3-6,9,12,15-18H2,1-2H3 |
InChI Key |
LRIWHKLFXNTYRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCC(C)O |
Origin of Product |
United States |
Elucidation of Biosynthetic Routes and Precursor Utilization
Identification of Fatty Acid Precursors
There is currently no scientific literature that identifies the specific fatty acid precursors involved in the biosynthesis of Nonadeca-7,10,13-trien-2-ol.
Characterization of Key Biosynthetic Enzymes
The key enzymes, such as desaturases, elongases, and reductases, responsible for the synthesis of this compound have not been characterized.
Transcriptional and Post-Translational Regulation of Biosynthesis
Information regarding the transcriptional and post-translational regulation of the biosynthetic pathway for this compound is not available.
Comparative Biosynthetic Analyses Across Diverse Organisms
A comparative analysis of the biosynthesis of this compound across different organisms is not possible as no organisms have been identified that produce this specific compound.
Ecological Functions and Behavioral Modulations Mediated by Nonadeca 7,10,13 Trien 2 Ol and Its Analogues
Roles in Interspecific and Intraspecific Chemical Ecology
Chemical signals are fundamental to the survival and reproduction of many organisms, mediating interactions both within and between species. Long-chain unsaturated alcohols and their derivatives are a significant class of these semiochemicals, often acting as pheromones that convey specific information.
Pheromonal Activity in Arthropod Communication
Long-chain fatty alcohols and their derivatives are integral to the pheromone blends of numerous insect species, including moths, bees, and termites. frontiersin.org These compounds are typically synthesized de novo in specialized pheromone glands. frontiersin.org The specific structure of the molecule, including chain length, and the position and configuration of double bonds, determines its biological activity and the message it conveys. While Nonadeca-7,10,13-trien-2-ol itself has not been identified as a pheromone, its structural characteristics are consistent with molecules known to be involved in insect communication.
Trail-Following Pheromones in Social Insect Systems
The most well-documented analogue of this compound is (10Z,13Z)-nonadeca-10,13-dien-2-one. This C19 ketone has been identified as the trail-following pheromone of the Neotropical termite Glossotermes oculatus. This discovery was notable as it represented a new and unexpected chemical structure for termite trail pheromones, which are more commonly C12 unsaturated alcohols.
Trail-following is a critical collective behavior for social insects, enabling them to recruit nestmates to food sources and navigate complex environments. In termites, these pheromones are secreted by the sternal gland. The activity threshold for (10Z,13Z)-nonadeca-10,13-dien-2-one in G. oculatus was estimated to be as low as 10-2 nanograms per centimeter of trail for both pseudergates and soldiers. The amount of this pheromone in the sternal gland of a single pseudergate is estimated to be in the range of hundreds of picograms to a few nanograms.
| Compound | Species | Gland | Function |
| (10Z,13Z)-nonadeca-10,13-dien-2-one | Glossotermes oculatus (Termite) | Sternal Gland | Trail-Following |
Biological Receptors and Chemoreception Mechanisms
The detection of semiochemicals like pheromones is mediated by specialized chemosensory systems, primarily located on the antennae of insects. Understanding these mechanisms is key to deciphering the intricacies of chemical communication.
Electroantennographic and Electrophysiological Response Analysis
Electroantennography (EAG) is a technique used to measure the electrical response of an entire insect antenna to a specific odorant. In the study of Glossotermes oculatus, gas chromatography coupled with electroantennographic detection (GC-EAD) was a crucial tool. It demonstrated that the antennae of G. oculatus pseudergates exhibited a significant and consistent electrical response to synthetic (10Z,13Z)-nonadeca-10,13-dien-2-one. This electrophysiological evidence was vital in confirming the identity of the natural trail-following pheromone.
Further electrophysiological studies, such as single sensillum recording (SSR), can pinpoint the specific olfactory sensory neurons (OSNs) that respond to a particular compound. While SSR studies have not been conducted on the reception of (10Z,13Z)-nonadeca-10,13-dien-2-one, research on other termites has successfully identified specific sensilla that respond to their trail pheromones. elifesciences.orgnih.gov For example, in the termite Prorhinotermes simplex, a specific type of olfactory sensillum was identified that responds to its trail pheromone, neocembrene. nih.govdntb.gov.ua
| Technique | Application | Finding for Analogue Compounds |
| Electroantennography (EAG) | Measures overall antennal response to an odorant. | G. oculatus antennae show a strong response to (10Z,13Z)-nonadeca-10,13-dien-2-one. |
| Single Sensillum Recording (SSR) | Identifies specific neuron responses within a sensillum. | Used to identify neocembrene-detecting sensilla in Prorhinotermes simplex. nih.govdntb.gov.ua |
Identification and Characterization of Olfactory Receptors
At the molecular level, odorant detection is initiated by olfactory receptors (ORs), which are proteins located on the dendritic membrane of OSNs. The insect OR family is a large and diverse group of ligand-gated ion channels. The functional characterization, or "deorphanization," of these receptors involves pairing a specific OR with the compound(s) that activate it.
While the specific receptor for this compound or its ketone analogue is unknown, recent advances have led to the first identification of a trail-following pheromone receptor in a termite. elifesciences.orgnih.govdntb.gov.uaelifesciences.orgnih.gov In Prorhinotermes simplex, the receptor PsimOR14 was identified and shown to be narrowly tuned to its trail pheromone, neocembrene. nih.govdntb.gov.uaelifesciences.orgnih.gov This was achieved by expressing candidate ORs in the "empty neuron" system of Drosophila melanogaster and then testing their response to various compounds. dntb.gov.uanih.gov This groundbreaking work confirms that trail-following communication in termites is mediated by ORs and opens the door for identifying receptors for other trail pheromones, including the C19 ketones and related alcohols. nih.gov
Plant Physiological Regulation via Structurally Related Compounds
Long-chain and very-long-chain fatty alcohols (VLCFAs) are ubiquitous in the plant kingdom, where they are key components of extracellular protective barriers like cuticular wax and suberin. oup.comnih.gov These lipid-based polymers are crucial for controlling water movement, gas exchange, and protecting against biotic and abiotic stresses. nih.gov
VLCFAs are synthesized in the endoplasmic reticulum and can be converted into primary alcohols. oup.com These alcohols are major constituents of the cuticular wax on the epidermis of leaves and stems. oup.com While most of these wax components are saturated, minor amounts of unsaturated alcohols have also been reported. nih.gov These compounds contribute to the structural integrity and hydrophobic properties of the plant cuticle.
Beyond their structural role, some long-chain alcohols can act as signaling molecules. For instance, triacontanol (B1677592) (a C30 saturated primary alcohol) is known to act as a plant growth regulator. The presence and composition of these long-chain alcohols in the cuticular wax can also influence interactions with insects, both by acting as physical barriers and as chemical cues for host recognition.
While the direct regulatory role of an unsaturated C19 secondary alcohol like this compound in plant physiology has not been described, its structural similarity to plant-derived lipid components suggests a potential for interaction with plant systems or with organisms that interact with plants.
Influence on Phytohormone Metabolism
Long-chain fatty alcohols, as analogues of this compound, have been shown to exert significant influence on the metabolism and signaling pathways of various phytohormones, thereby modulating plant growth and development. One of the most studied analogues in this context is Triacontanol (TRIA), a saturated 30-carbon primary alcohol. nih.gov TRIA is recognized as an endogenous plant growth regulator that facilitates numerous metabolic activities. nih.govnih.gov Its application has been linked to alterations in the levels of key phytohormones, suggesting a complex interplay that ultimately governs plant physiological responses. nih.gov
Research has indicated that LCFAs can modulate the synthesis and signaling of hormones such as abscisic acid (ABA) and cytokinins. zylemsa.co.za By influencing these hormonal pathways, these compounds can help plants to better cope with environmental stressors, maintain water balance, and initiate effective defense responses. zylemsa.co.za The interaction between LCFAs and phytohormones is a critical aspect of their growth-promoting effects.
The following table summarizes the observed effects of Triacontanol on various plant processes, which are often mediated by phytohormonal signaling.
| Plant Process | Observed Effect of Triacontanol Application | Primary Phytohormones Implicated |
| Seed Germination | Increased germination rates and seedling vigor. | Gibberellins (GA), Abscisic Acid (ABA) |
| Vegetative Growth | Enhanced plant height, biomass, and leaf area. nih.gov | Auxins, Cytokinins, Gibberellins |
| Photosynthesis | Increased chlorophyll (B73375) content and photosynthetic rate. zylemsa.co.za | Cytokinins, Abscisic Acid |
| Stress Tolerance | Improved resilience to abiotic stressors like drought and salinity. nih.govzylemsa.co.za | Abscisic Acid (ABA), Salicylic Acid (SA) |
| Nutrient Uptake | Enhanced absorption and transport of essential minerals. tandfonline.com | Auxins, Cytokinins |
This table illustrates the broad-spectrum effects of Triacontanol, a well-studied long-chain alcohol analogue, on plant physiology, highlighting the likely involvement of phytohormonal regulation.
Advanced Analytical and Spectroscopic Strategies for Structural Confirmation and Purity Assessment
Advanced Chromatographic Separation Techniques
Flash Chromatography for Preparative Isolation
Flash chromatography is a cornerstone technique for the efficient preparative isolation of Nonadeca-7,10,13-trien-2-ol from complex mixtures, such as synthetic reaction products or natural extracts. This rapid form of column chromatography utilizes a stationary phase, typically silica (B1680970) gel, and a carefully selected mobile phase to separate compounds based on their polarity. youtube.comteledynelabs.com
For a compound with the structural characteristics of this compound—a long hydrocarbon chain rendering it largely nonpolar, with a secondary alcohol group introducing a degree of polarity—a normal-phase flash chromatography setup is highly effective. biotage.comlibretexts.org The selection of the solvent system is critical for achieving optimal separation. rochester.edu A common approach involves using a non-polar solvent such as hexane (B92381) or heptane (B126788) as the primary component of the mobile phase, with a more polar solvent like ethyl acetate (B1210297) or diethyl ether added in a small, optimized proportion to modulate the elution of the target compound. orgsyn.org
The process begins with the determination of an appropriate solvent system through preliminary analysis using thin-layer chromatography (TLC). mdpi.com The goal is to identify a solvent ratio that provides a retention factor (Rf) for this compound in the range of 0.2 to 0.4, which generally translates to good separation on a flash column. rochester.edu A gradient elution, where the proportion of the polar solvent is gradually increased, can be particularly effective for separating the target compound from impurities with closely related polarities. orgsyn.org
Illustrative Flash Chromatography Parameters for the Purification of a Long-Chain Polyunsaturated Alcohol:
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | Dependent on sample size (e.g., 40g silica for 1g crude material) |
| Mobile Phase | Hexane:Ethyl Acetate gradient (e.g., starting from 98:2 to 90:10) |
| Sample Loading | Dry loading with silica gel or minimal volume of a non-polar solvent |
| Flow Rate | ~50 mL/min (for a 40g column) |
| Detection | UV (if applicable) and TLC analysis of collected fractions |
This table presents typical parameters and may require optimization based on the specific impurity profile of the crude sample.
High-Performance Liquid Chromatography (HPLC) for Analytical Purity
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the precise determination of the purity of isolated this compound. hplc.eu Given the predominantly nonpolar nature of the molecule, reversed-phase HPLC (RP-HPLC) is the method of choice. wikipedia.orgnih.gov In this modality, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent system. nih.gov
A typical mobile phase for the analysis of long-chain unsaturated alcohols consists of a mixture of acetonitrile (B52724) and water, or methanol (B129727) and water. gerli.comnih.gov Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often employed to ensure the timely elution of the highly nonpolar analyte while still resolving it from any more polar impurities. researchgate.net
Detection can be achieved using a variety of detectors. While this compound lacks a strong chromophore for UV detection at higher wavelengths, it can be detected at low UV wavelengths (around 200-210 nm). aocs.org More universally applicable detectors for such compounds include the Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which respond to the mass of the analyte rather than its optical properties. hplc.eu For enhanced sensitivity and selectivity, derivatization of the alcohol with a UV-active or fluorescent tag can be performed prior to HPLC analysis, although this adds a step to the sample preparation. biotage.com
Exemplary HPLC Conditions for Purity Assessment of a Long-Chain Polyunsaturated Alcohol:
| Parameter | Value/Description |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A: Water, B: Acetonitrile. Gradient: 80% B to 100% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | ELSD or CAD |
| Injection Volume | 10 µL |
This table provides a representative set of HPLC conditions that would likely be suitable for the analysis of this compound and would be subject to method development and optimization.
Complementary Spectroscopic Methods for Fine Structure Analysis
Following purification, a combination of spectroscopic techniques is employed to unequivocally confirm the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy provide critical information.
In the ¹H NMR spectrum, characteristic signals would include:
A complex multiplet in the olefinic region (δ 5.3-5.5 ppm) corresponding to the protons of the three double bonds.
A signal for the proton on the carbon bearing the hydroxyl group (H-2), likely appearing as a multiplet around δ 3.6-3.8 ppm.
Signals for the allylic protons (protons on carbons adjacent to the double bonds) in the region of δ 2.0-2.8 ppm.
A doublet for the terminal methyl group (C-1) around δ 1.2 ppm.
A triplet for the terminal methyl group at the other end of the chain (C-19) around δ 0.9 ppm.
The ¹³C NMR spectrum would provide complementary information, with key signals for:
The carbons of the double bonds in the downfield region of δ 127-132 ppm.
The carbon bearing the hydroxyl group (C-2) at approximately δ 68-72 ppm.
The various methylene (B1212753) carbons of the aliphatic chain between δ 25-35 ppm.
The terminal methyl carbons appearing upfield.
Illustrative ¹H and ¹³C NMR Data for a Structurally Similar Long-Chain Polyunsaturated Alcohol (Linolenyl Alcohol):
| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity | Assignment |
| 5.29-5.42 | m | -CH=CH- | |
| 3.64 | t | -CH₂OH | |
| 2.81 | t | =CH-CH₂-CH= | |
| 2.05 | q | -CH₂-CH= | |
| 1.57 | p | -CH₂-CH₂OH | |
| 1.27-1.40 | m | -(CH₂)n- | |
| 0.97 | t | -CH₃ |
| ¹³C NMR (CDCl₃) | δ (ppm) | Assignment |
| 132.0, 130.3, 128.3 (x2), 127.8, 127.2 | C=C | |
| 62.8 | -CH₂OH | |
| 32.6, 29.6, 29.4, 29.3, 29.1, 27.2, 25.7, 25.6 | -(CH₂)n- | |
| 20.6 | -CH₂-CH= | |
| 14.3 | -CH₃ |
Note: The chemical shifts for this compound will differ, particularly for the carbons and protons near the C-2 hydroxyl group.
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. When analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., as a trimethylsilyl (B98337) ether), the mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. nih.govnih.gov Characteristic fragmentation patterns for long-chain alcohols include the loss of water (M-18) and cleavage at the carbon-carbon bond alpha to the hydroxyl group. nih.gov
Expected Key Fragments in the Mass Spectrum of this compound:
| m/z Value | Interpretation |
| 278 | [M]⁺ (Molecular Ion) |
| 260 | [M-H₂O]⁺ |
| 235 | [M-C₃H₇]⁺ (cleavage at C2-C3) |
| 45 | [CH₃CHOH]⁺ (alpha cleavage) |
This table is predictive and based on typical fragmentation patterns of secondary alcohols.
By integrating the data from these complementary analytical and spectroscopic techniques, a comprehensive and unambiguous structural confirmation and purity assessment of this compound can be achieved, ensuring its suitability for further research and application.
Molecular Mechanisms of Action and Biological Signal Transduction
Neurobiological Responses to Pheromones
The perception of Nonadeca-7,10,13-trien-2-ol by an insect initiates a series of neurobiological events, starting with the activation of specialized olfactory neurons and culminating in observable behavioral changes.
Olfactory Neuron Activation and Signal Cascades
The initial detection of this compound occurs in the antennae of the receiving insect. The antennae are covered in specialized sensory hairs called sensilla, which house the olfactory receptor neurons (ORNs). The lipophilic pheromone molecule enters the aqueous environment of the sensillar lymph, where it is bound by Pheromone-Binding Proteins (PBPs). acs.orgnih.gov These proteins are essential for solubilizing the hydrophobic pheromone and transporting it to the olfactory receptors (ORs) located on the dendritic membrane of the ORNs. acs.orgnih.govfrontiersin.org
The binding of the this compound-PBP complex to a specific OR triggers a conformational change in the receptor. This activation initiates an intracellular signal transduction cascade. While the precise cascade for this specific compound is not detailed in the available literature, in moths, this process typically leads to the opening of ion channels and the depolarization of the ORN membrane. nih.gov This change in membrane potential generates a series of action potentials, or nerve impulses, that travel down the axon of the ORN to the antennal lobe of the insect's brain. frontiersin.org The frequency and pattern of these action potentials encode information about the identity and concentration of the detected pheromone. nih.govusda.gov
Studies on related long-chain pheromones in moths have utilized techniques like electroantennography (EAG) to measure the electrical response of the entire antenna to pheromone stimulation. psu.edupsu.edu Such studies consistently show that specific pheromone components elicit strong and dose-dependent electrical signals, indicating the activation of a large population of ORNs.
Behavioral Responses Correlated with Chemoreception
The neural signals generated in the antennae are processed in the antennal lobe and higher brain centers, leading to a specific behavioral response. For sex pheromones like this compound, the most common behavioral response in male moths is upwind flight along the pheromone plume to locate the female. nih.govpsu.edu This behavior is often characterized by a distinctive zigzagging flight pattern, which allows the insect to stay within the narrow pheromone plume.
The specificity of the behavioral response is highly dependent on the precise chemical structure of the pheromone. Even small changes to the molecule can drastically alter or eliminate the behavioral response. The presence of specific isomers and the ratio of different components in a pheromone blend are often critical for eliciting the full mating behavior. psu.edu Behavioral assays, such as wind tunnel experiments, are commonly used to quantify the attractiveness of specific pheromone compounds and their analogs. nih.gov In these assays, the percentage of males exhibiting behaviors like taking flight, oriented upwind flight, and contact with the pheromone source are recorded.
Cellular and Subcellular Modulations by Analogs
While direct studies on the cellular and subcellular modulations by this compound are limited, research on analogous pheromone systems provides insights into the potential downstream effects of pheromone perception.
Transcriptional Regulation of Genes Involved in Hormonal Pathways
The perception of pheromones can lead to changes in gene expression within the recipient insect. While much of the research in this area has focused on the regulation of pheromone production by hormones like juvenile hormone and pheromone biosynthesis activating neuropeptide (PBAN), there is evidence that pheromone perception can also influence gene expression in the antennae. nih.gov For instance, prolonged exposure to a pheromone can lead to changes in the expression of genes encoding for PBPs and ORs, potentially as a mechanism of sensory adaptation.
Furthermore, the neuroendocrine system, which is influenced by neural inputs from the olfactory system, can modulate various physiological processes. It is plausible that the sustained perception of a key semiochemical like this compound could trigger hormonal cascades that influence broader aspects of the insect's physiology and reproductive readiness, though specific transcriptional targets in hormonal pathways directly linked to the perception of this compound have yet to be identified.
Metabolic Pathway Interventions
The metabolic state of an insect can be influenced by its sensory experiences, including the detection of pheromones. While direct intervention in metabolic pathways by this compound has not been documented, the energetic demands of pheromone-seeking behavior necessitate metabolic adjustments. The initiation of sustained flight, for example, requires the mobilization of energy reserves.
Structure-Activity Relationship (SAR) Studies
The biological activity of a pheromone is intrinsically linked to its molecular structure. Structure-activity relationship (SAR) studies investigate how modifications to the chemical structure of a pheromone affect its interaction with its receptor and, consequently, the behavioral response of the insect.
For a long-chain triene alcohol like this compound, key structural features that are likely critical for its activity include:
Chain Length: The 19-carbon backbone is a crucial determinant of specificity.
Position and Geometry of Double Bonds: The location of the double bonds at the 7, 10, and 13 positions, as well as their cis/trans geometry, are critical for proper binding to the olfactory receptor.
Position and Chirality of the Alcohol Group: The placement of the hydroxyl group at the 2-position and its stereochemistry (R or S configuration) are likely vital for specific molecular interactions within the binding pocket of the receptor.
SAR studies on other moth pheromones have demonstrated that even minor changes, such as shifting a double bond by one carbon or altering the stereochemistry of a functional group, can significantly reduce or eliminate biological activity. nih.govnih.gov In some cases, analogs can act as antagonists, binding to the receptor without activating it and thereby blocking the response to the actual pheromone.
The table below summarizes hypothetical SAR data for this compound based on general principles from related pheromones.
| Compound Name | Modification from this compound | Predicted Biological Activity |
| Nonadeca-7,10,13-trien-2-one | Alcohol group oxidized to a ketone | Significantly reduced or no activity |
| Nonadeca-7,10,13-trienyl acetate (B1210297) | Alcohol group esterified to an acetate | Significantly reduced or no activity |
| (Z,Z,Z)-Nonadeca-6,9,12-trien-2-ol | Shift in double bond positions | Likely inactive as a primary pheromone |
| (R)-Nonadeca-7,10,13-trien-2-ol | Specific enantiomer | Potentially the active form, with the other being inactive or inhibitory |
| (S)-Nonadeca-7,10,13-trien-2-ol | Specific enantiomer | Potentially inactive or inhibitory if the R-form is the active pheromone |
These predictions are based on the high degree of specificity observed in insect olfactory systems. frontiersin.org Experimental validation through electrophysiological recordings and behavioral assays would be necessary to confirm these relationships for this compound. slu.se
Future Prospects and Translational Research Applications
Development of Ecologically Sound Pest Management Strategies
The development of environmentally benign pest management strategies is a primary focus of translational research in chemical ecology. Semiochemicals, including long-chain polyunsaturated alcohols, are pivotal in creating targeted and species-specific pest control methods that minimize harm to non-target organisms and the environment.
Key research findings in this area include:
Mating Disruption: The atmospheric release of synthetic pheromones can interfere with the chemical communication between male and female insects, thereby disrupting mating and reducing the population of the target pest.
Attract-and-Kill: Pheromone-baited traps can be combined with insecticides or pathogens to attract and eliminate specific pest insects with high efficiency.
Monitoring and Early Detection: Pheromone traps are invaluable tools for monitoring the presence and population density of pest species, allowing for timely and targeted interventions.
A hypothetical application of a compound like Nonadeca-7,10,13-trien-2-ol would involve its synthesis and field-testing to determine its efficacy in the mating disruption or mass trapping of a specific agricultural pest, assuming it is identified as a key component of that pest's pheromone blend.
Bio-inspired Synthesis and Production of Semiochemicals
The complex structures of many semiochemicals, often involving specific stereoisomers and double bond geometries, present significant challenges for traditional chemical synthesis. Bio-inspired and biotechnological approaches are emerging as promising alternatives for the sustainable production of these valuable compounds.
Recent advancements include:
Metabolic Engineering in Yeast: Oleaginous yeasts, such as Yarrowia lipolytica, have been genetically engineered to produce a variety of fatty acid-derived semiochemicals. By introducing genes for specific fatty acyl-CoA reductases (FARs) from insects, these microbial systems can be programmed to synthesize long-chain alcohols with desired chain lengths and saturation levels.
Plant-based Production: The expression of insect pheromone biosynthesis pathways in plants offers a scalable and potentially cost-effective production platform.
Novel Synthetic Methodologies: Research into new catalytic methods, such as Z-selective cross-metathesis, is enabling more efficient and stereocontrolled synthesis of unsaturated insect pheromones.
The synthesis of this compound would likely require advanced synthetic strategies to control the geometry of the three double bonds and the stereochemistry of the alcohol group.
Evolutionary Chemical Ecology of Polyunsaturated Compounds
The diversity of polyunsaturated compounds used by insects as semiochemicals is a fascinating area of evolutionary biology. Research in this field seeks to understand the genetic and biochemical mechanisms that drive the evolution of chemical communication systems.
Key areas of investigation are:
Enzyme Evolution: The evolution of desaturase and fatty acyl-reductase enzymes is a key driver of pheromone diversity. Gene duplication and subsequent functional divergence of these enzymes can lead to the production of novel pheromone components.
Signal Specificity and Speciation: Changes in pheromone blends can lead to reproductive isolation between populations, potentially driving the formation of new species.
Biosynthetic Pathways: Elucidating the biosynthetic pathways of complex semiochemicals provides insights into how these molecules are produced and how their production is regulated.
Understanding the evolutionary history of the biosynthetic pathway leading to a compound like this compound could provide valuable information about the evolutionary relationships of the species that produce it.
New Analytical Methodologies for Complex Mixture Analysis
Insect pheromone blends are often complex mixtures of multiple components in precise ratios. The identification and quantification of each component, including minor ones, is crucial for understanding their biological activity.
Innovations in analytical chemistry are continuously improving our ability to analyze these mixtures:
Multidimensional Gas Chromatography (MDGC): This technique provides enhanced separation of co-eluting compounds in complex mixtures.
Mass Spectrometry (MS) with Novel Ionization Techniques: Softer ionization methods can help to preserve the molecular ion and provide more structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are invaluable for the structural elucidation of novel semiochemicals.
The identification and structural confirmation of a novel compound like this compound from a natural source would heavily rely on these advanced analytical techniques.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Nonadeca-7,10,13-trien-2-ol, and how can experimental design improve yield?
- Methodological Answer : Common synthetic methods include catalytic hydrogenation of polyunsaturated precursors or enzymatic oxidation of fatty acids. Factorial design (e.g., varying catalysts, temperature, and solvent polarity) can systematically optimize reaction conditions. For instance, a 2³ factorial design allows identification of critical variables influencing yield . Post-synthesis purification via column chromatography or fractional distillation is recommended, with purity validated by GC-MS.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming double-bond positions and stereochemistry. Infrared (IR) spectroscopy identifies hydroxyl and alkene functional groups. Gas Chromatography-Mass Spectrometry (GC-MS) quantifies purity and detects byproducts. Discrepancies in spectral data (e.g., unexpected peaks) should be cross-validated using high-resolution MS or X-ray crystallography if crystalline derivatives are obtainable .
Q. How can theoretical models predict the physicochemical properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) and regioselectivity in reactions. Molecular Dynamics (MD) simulations model solvation behavior and diffusion coefficients in solvents. Validate predictions experimentally: for example, compare computed logP values with HPLC-measured partitioning coefficients .
Advanced Research Questions
Q. How can researchers resolve contradictory data in reactivity studies of this compound under varying conditions?
- Methodological Answer : Contradictions (e.g., inconsistent catalytic activity) often arise from uncontrolled variables like trace moisture or oxygen. Replicate experiments under inert atmospheres (argon/glovebox) and use Design of Experiments (DOE) to isolate factors. Statistical tools (ANOVA, Tukey’s HSD test) quantify significance of observed differences. Cross-reference with computational models to identify mechanistic outliers .
Q. What advanced strategies optimize the enantiomeric purity of this compound in asymmetric synthesis?
- Methodological Answer : Chiral auxiliaries or enantioselective catalysts (e.g., Sharpless epoxidation analogs) can enhance stereocontrol. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Response Surface Methodology (RSM) optimizes multi-variable interactions (e.g., catalyst loading vs. temperature). For unstable intermediates, in-situ FTIR tracks reaction progress .
Q. How can this compound be applied in interdisciplinary research, such as drug delivery or material science?
- Methodological Answer : Its amphiphilic structure makes it suitable for lipid nanoparticle formulations. Use COMSOL Multiphysics to simulate drug release kinetics or membrane permeability. In material science, investigate its self-assembly into liquid crystals via Small-Angle X-ray Scattering (SAXS). Collaborate with computational chemists to design derivatives with tailored hydrophobicity .
Q. What methodologies address the compound’s instability during long-term storage?
- Methodological Answer : Degradation pathways (e.g., oxidation at double bonds) require stability studies under accelerated conditions (40°C/75% RH). Antioxidants (BHT) or inert storage (argon, amber vials) mitigate degradation. Use LC-MS to identify degradation products and refine storage protocols. QbD (Quality by Design) frameworks correlate storage variables with stability metrics .
Methodological Best Practices
- Data Validation : Cross-check experimental results with open-access databases (CAS Common Chemistry, ChemIDplus) for spectral or property data .
- Safety Protocols : Adhere to GHS guidelines for handling acute toxicity (Category 4) and respiratory irritants. Use fume hoods and PPE (nitrile gloves, safety goggles) during synthesis .
- Computational Integration : Combine AI-driven tools (e.g., COMSOL) with DOE to automate parameter optimization and reduce trial-and-error experimentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
